![molecular formula C18H17FN2O3S B2778741 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 868375-81-9](/img/structure/B2778741.png)
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
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Overview
Description
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and reduce tumor size in animal models. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide in lab experiments is its potential as a selective anticancer agent. Its ability to inhibit the growth of cancer cells without affecting normal cells makes it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for the study of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide. One direction is the investigation of its potential as a fluorescent probe for detecting heavy metal ions in water. Another direction is the optimization of its use as an anticancer agent through the identification of its target enzymes and the development of more potent derivatives. Additionally, the study of its potential applications in material science, such as organic electronics, could lead to the development of new technologies.
Synthesis Methods
The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-ethyl-4-fluoro-2-aminobenzothiazole in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, it has been studied for its potential applications in organic electronics and as a fluorescent probe. In environmental science, it has been investigated for its potential use in detecting heavy metal ions in water.
properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-16-11(19)7-5-10-14(16)25-18(21)20-17(22)15-12(23-2)8-6-9-13(15)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZQPUGBSOZDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide |
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